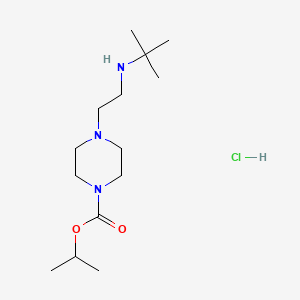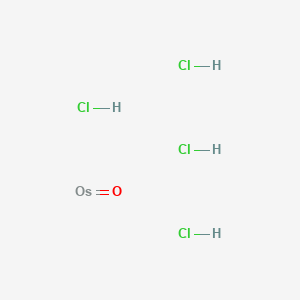
Trimethyl 3-methylbutane-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate can be synthesized through the esterification of 3-methylbutane-1,2,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to replace the ester groups.
Major Products Formed
Hydrolysis: 3-methylbutane-1,2,4-tricarboxylic acid.
Reduction: 3-methylbutane-1,2,4-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Trimethyl 3-methylbutane-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which trimethyl 3-methylbutane-1,2,4-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,2,4-butanetricarboxylate: Similar structure but with different substitution patterns.
Trimethyl 1,2,4-benzenetricarboxylate: Contains a benzene ring instead of a butane backbone.
Trimethyl 3-methylbutane-1,2,3-tricarboxylate: Differing in the position of the carboxylate groups.
Uniqueness
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the butane backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
34611-51-3 |
|---|---|
Molecular Formula |
C11H18O6 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
trimethyl 3-methylbutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-7(5-9(12)15-2)8(11(14)17-4)6-10(13)16-3/h7-8H,5-6H2,1-4H3 |
InChI Key |
PBIGNECNPJTSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)










